N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride
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Overview
Description
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₆Cl₂N₂. It is known for its unique structure, which includes a cyclohexane ring, a pyrrolidine ring, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with n-methyl-3-pyrrolidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting compound is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular mechanisms involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine
- n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine monohydrochloride
- n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine trihydrochloride
Uniqueness
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1220021-19-1 |
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Molecular Formula |
C12H25ClN2 |
Molecular Weight |
232.79 g/mol |
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-14(10-11-7-8-13-9-11)12-5-3-2-4-6-12;/h11-13H,2-10H2,1H3;1H |
InChI Key |
YKEWTVIMJTUGBT-UHFFFAOYSA-N |
SMILES |
CN(CC1CCNC1)C2CCCCC2.Cl.Cl |
Canonical SMILES |
CN(CC1CCNC1)C2CCCCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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